molecular formula C31H54O4Si B8096427 methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B8096427
M. Wt: 518.8 g/mol
InChI Key: NMIFFCWRXGCURO-RTCYBROUSA-N
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Description

®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the cyclopenta[a]phenanthrene core, and the introduction of the tert-butyldimethylsilyloxy group. The reaction conditions typically involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyldimethylsilyloxy group, using reagents like halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of steroids and other biologically active compounds.

Biology

In biology, ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to natural steroids.

Medicine

Industry

In industry, it can be used in the production of high-value chemicals and pharmaceuticals, leveraging its complex structure and reactivity.

Mechanism of Action

The mechanism of action of ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
  • ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-hydroxy-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Uniqueness

The uniqueness of ®-methyl4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate-R28549 lies in its specific stereochemistry and the presence of the tert-butyldimethylsilyloxy group, which can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₈H₆₈O₄Si
  • Molecular Weight : 785.1 g/mol
  • Hydrogen Bond Donor Count : 6
  • Hydrogen Bond Acceptor Count : 8
  • Rotatable Bond Count : 8

Research indicates that compounds similar to methyl (4R)-4-[(3R,5S,...)] exhibit various biological activities through different mechanisms:

  • Hormonal Activity : The compound may interact with steroid hormone receptors due to its structural similarity to steroid compounds.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity by scavenging free radicals.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that certain structural modifications enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
    • Another investigation explored the anti-inflammatory properties of related compounds in macrophage models. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • In Vivo Studies :
    • An animal model study evaluated the anti-tumor efficacy of the compound in mice bearing xenograft tumors. The treatment group exhibited a marked reduction in tumor volume compared to controls .
    • Research on metabolic effects revealed that the compound improved lipid profiles and reduced blood glucose levels in diabetic rats .

Data Tables

PropertyValue
Molecular Weight785.1 g/mol
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count8
Rotatable Bond Count8
Study TypeFindings
In VitroCytotoxicity against MCF-7 and PC-3 cell lines
In VitroReduction in TNF-alpha and IL-6 levels in macrophages
In VivoSignificant tumor volume reduction in xenograft models
In VivoImproved lipid profiles and reduced blood glucose in diabetic rats

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O4Si/c1-20(10-13-27(33)34-7)23-11-12-24-28-25(15-17-31(23,24)6)30(5)16-14-22(18-21(30)19-26(28)32)35-36(8,9)29(2,3)4/h20-25,28H,10-19H2,1-9H3/t20-,21+,22-,23-,24+,25+,28+,30+,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIFFCWRXGCURO-RTCYBROUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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